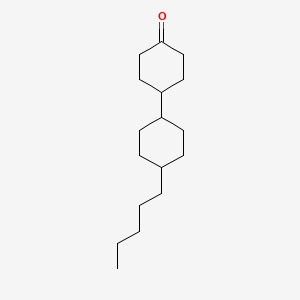

4-(trans-4-Pentylcyclohexyl)cyclohexanone

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-pentylcyclohexyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h14-16H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLFNAZSDVXEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601005150 | |

| Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601005150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87625-10-3, 84868-02-0 | |

| Record name | 4′-Pentyl[1,1′-bicyclohexyl]-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87625-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601005150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Bicyclohexyl]-4-one, 4'-pentyl-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

This guide provides a comprehensive overview of the synthetic pathways leading to 4-(trans-4-pentylcyclohexyl)cyclohexanone, a key intermediate in the production of advanced materials, notably liquid crystals. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations. This document is structured to provide a deep, practical understanding of the synthesis, ensuring scientific integrity and reproducibility.

Introduction

4-(trans-4-Pentylcyclohexyl)cyclohexanone is a bicyclohexyl derivative prized for its unique physicochemical properties, which are largely dictated by its rigid, all-trans stereochemistry. This specific spatial arrangement of the pentyl group and the carbonyl function on the two cyclohexane rings is crucial for its application in liquid crystal displays, where it contributes to desirable mesophase behavior, thermal stability, and low viscosity. The synthesis of this molecule, therefore, requires careful control of stereochemistry at multiple stages.

This guide will focus on a robust and widely applicable synthetic strategy commencing from a commercially available aromatic precursor, 4-pentylbiphenyl. The synthesis unfolds in two key stages: a stereoselective catalytic hydrogenation to establish the trans,trans-dicyclohexyl core, followed by a selective oxidation to furnish the target ketone.

Overall Synthetic Strategy

The synthesis of 4-(trans-4-pentylcyclohexyl)cyclohexanone is most effectively achieved through a two-step sequence starting from 4-pentylbiphenyl. This approach is advantageous due to the commercial availability of the starting material and the high degree of stereocontrol that can be exerted during the hydrogenation step.

Caption: Overall synthetic workflow.

Part 1: Stereoselective Hydrogenation of 4-Pentylbiphenyl

The critical step in this synthesis is the exhaustive hydrogenation of the aromatic rings of 4-pentylbiphenyl to form the desired trans,trans-dicyclohexyl skeleton. The choice of catalyst is paramount to achieving high diastereoselectivity.

Mechanistic Insight: The Role of the Catalyst in Stereocontrol

The hydrogenation of aromatic rings over heterogeneous catalysts is a complex process involving the stepwise addition of hydrogen atoms to the adsorbed aromatic species. The stereochemical outcome is influenced by several factors, including the catalyst metal, the support, reaction temperature, and hydrogen pressure.

For the synthesis of trans-disubstituted cyclohexanes from their corresponding biphenyls, rhodium-on-alumina (Rh/Al₂O₃) has proven to be a highly effective catalyst.[1][2][3] The mechanism is thought to involve the initial adsorption of one of the aromatic rings onto the catalyst surface. Subsequent hydrogen addition occurs from the catalyst face, leading to a cis-relationship between the newly formed C-H bonds on that ring. As the second ring is hydrogenated, the steric bulk of the already saturated cyclohexyl ring influences its orientation on the catalyst surface, favoring an approach that ultimately leads to the thermodynamically more stable trans-junction between the two rings. The alumina support is believed to play a role in modulating the electronic properties of the rhodium nanoparticles and providing a suitable surface for the reaction.[4]

Caption: Simplified schematic of the hydrogenation process.

Experimental Protocol: Catalytic Hydrogenation

This protocol is designed for the stereoselective hydrogenation of 4-pentylbiphenyl to yield trans-4-(trans-4-pentylcyclohexyl)cyclohexanol.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Pentylbiphenyl | 224.34 | 22.4 g | 0.10 |

| 5% Rhodium on Alumina (Rh/Al₂O₃) | - | 2.2 g | - |

| Ethanol (anhydrous) | 46.07 | 250 mL | - |

| Hydrogen gas (H₂) | 2.02 | High pressure | - |

Procedure:

-

Catalyst and Substrate Preparation: In a high-pressure autoclave equipped with a magnetic stirrer, add 4-pentylbiphenyl (22.4 g, 0.10 mol) and 5% rhodium on alumina (2.2 g, 10 wt% of the substrate).

-

Solvent Addition: Add anhydrous ethanol (250 mL) to the autoclave.

-

Reaction Setup: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 100 atm. Begin stirring and heat the reaction mixture to 120 °C. Maintain these conditions for 24-48 hours. The progress of the reaction can be monitored by gas chromatography (GC) by taking aliquots at intervals.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material and aromatic intermediates), cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (2 x 50 mL) to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Isomer Separation: The crude product is a mixture of cis and trans isomers. The desired trans,trans isomer can be purified by recrystallization from a suitable solvent such as ethanol or hexane.[5][6] The greater symmetry of the trans,trans isomer allows it to pack more efficiently into a crystal lattice, resulting in a higher melting point and lower solubility than the cis isomers. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This process may need to be repeated to achieve high isomeric purity.

Expected Yield: 70-80% of the purified trans-4-(trans-4-pentylcyclohexyl)cyclohexanol.

Part 2: Oxidation of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol

The final step in the synthesis is the oxidation of the secondary alcohol to the corresponding ketone. Several methods are available for this transformation, with Jones oxidation and Swern oxidation being two of the most reliable and commonly employed.

Method A: Jones Oxidation

Mechanistic Insight:

Jones oxidation utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[7][8][9] The active oxidant is chromic acid (H₂CrO₄), which forms a chromate ester with the alcohol. A subsequent E2-like elimination, where a base (typically water) removes a proton from the carbon bearing the oxygen, leads to the formation of the ketone and a reduced chromium species. This reaction is generally fast and high-yielding for secondary alcohols.[10][11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]

- 3. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]

- 4. iris.unive.it [iris.unive.it]

- 5. prepchem.com [prepchem.com]

- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 7. Jones Oxidation [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-(trans-4-Pentylcyclohexyl)cyclohexanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Pentylcyclohexyl)cyclohexanone, a disubstituted cyclohexanone derivative, is a molecule of significant interest in the fields of materials science and medicinal chemistry. Its rigid bicyclohexyl core, functionalized with a pentyl chain and a carbonyl group, imparts unique physicochemical properties that make it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(trans-4-Pentylcyclohexyl)cyclohexanone, with a particular focus on its role in the development of novel materials and its potential as a scaffold in drug discovery.

Physicochemical Properties

4-(trans-4-Pentylcyclohexyl)cyclohexanone is a white crystalline solid at room temperature. The presence of the two cyclohexyl rings in a trans configuration results in a relatively linear and rigid molecular shape, which is a key determinant of its material properties. The pentyl chain provides a flexible, nonpolar tail, while the ketone group offers a site for a variety of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₀O | [1] |

| Molecular Weight | 250.42 g/mol | [1] |

| CAS Number | 84868-02-0 | [1] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 338-340 °C | [1] |

| Density | ~0.926 g/cm³ | [1] |

| Flash Point | ~144 °C | [1] |

Synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

The synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone is typically achieved through a two-step process starting from a 4-alkylphenol. This methodology involves the catalytic hydrogenation of the aromatic ring to form the corresponding cyclohexanol, followed by oxidation of the secondary alcohol to the desired ketone. This approach offers good control over the stereochemistry of the final product.

Caption: Synthetic pathway for 4-(trans-4-Pentylcyclohexyl)cyclohexanone.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of 4-(trans-4-alkylcyclohexyl)cyclohexanones, adapted from established methods for the synthesis of related compounds.[2]

Part 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanol

-

Catalyst Activation: In a suitable reaction vessel, activate Raney nickel catalyst according to standard procedures.

-

Hydrogenation: To the reaction vessel containing the activated catalyst, add 4-pentylphenol and a suitable solvent (e.g., ethanol).

-

Pressurize the vessel with hydrogen gas and stir the mixture at a controlled temperature and pressure until the theoretical amount of hydrogen has been consumed.

-

Work-up: After the reaction is complete, carefully filter off the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 4-(trans-4-Pentylcyclohexyl)cyclohexanol. Purification can be achieved by recrystallization or chromatography.

Part 2: Oxidation to 4-(trans-4-Pentylcyclohexyl)cyclohexanone

-

Preparation of Oxidizing Agent: Prepare a solution of chromic acid (Jones reagent) by dissolving chromium trioxide in sulfuric acid and water.[2]

-

Oxidation Reaction: Dissolve the 4-(trans-4-Pentylcyclohexyl)cyclohexanol obtained in Part 1 in acetone and cool the solution in an ice bath.

-

Slowly add the prepared Jones reagent to the cooled solution with vigorous stirring. The reaction is typically exothermic and should be maintained at a low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the starting material is consumed, quench the reaction by adding isopropanol. Neutralize the mixture and extract the product with an organic solvent (e.g., toluene). The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield 4-(trans-4-Pentylcyclohexyl)cyclohexanone.[2]

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the protons of the two cyclohexyl rings and the pentyl chain. The protons alpha to the carbonyl group would appear as a distinct multiplet, likely in the range of δ 2.0-2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon around δ 210-215 ppm. The remaining aliphatic carbons of the cyclohexyl rings and the pentyl chain would appear in the upfield region of the spectrum.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band in the region of 1710-1720 cm⁻¹, characteristic of the C=O stretching vibration of a saturated cyclic ketone.[3] The C-H stretching vibrations of the aliphatic groups will appear around 2850-2950 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 250. Subsequent fragmentation would likely involve cleavage of the pentyl chain and fragmentation of the cyclohexyl rings.

Applications

Liquid Crystal Synthesis

The primary and most well-documented application of 4-(trans-4-Pentylcyclohexyl)cyclohexanone is as a key intermediate in the synthesis of liquid crystals.[4][5] The rigid trans-dicyclohexyl core structure is a common motif in nematic liquid crystals, which are widely used in liquid crystal displays (LCDs). The ketone functionality allows for the facile introduction of various mesogenic groups, enabling the fine-tuning of the liquid crystalline properties such as the clearing point, viscosity, and dielectric anisotropy.[6]

Caption: Role in Liquid Crystal Synthesis.

Potential in Drug Development and Medicinal Chemistry

The cyclohexanone scaffold is a prevalent structural motif in a wide range of biologically active molecules and approved pharmaceuticals. The inherent conformational flexibility of the cyclohexane ring, combined with the synthetic versatility of the ketone group, makes it an attractive starting point for the design and synthesis of novel therapeutic agents.

While there are no specific reports on the pharmacological activity of 4-(trans-4-Pentylcyclohexyl)cyclohexanone itself, its structural features suggest potential avenues for exploration in drug discovery. The lipophilic dicyclohexylpentyl moiety could serve as a hydrophobic anchor for binding to biological targets, while the ketone can be derivatized to introduce various pharmacophoric groups. For instance, reductive amination of the ketone could lead to a library of substituted cyclohexylamines, a class of compounds with known biological activities.

Derivatives of cyclohexanone have been investigated for a variety of therapeutic applications, including as anticonvulsants, analgesics, and anti-inflammatory agents. The synthesis of diarylidenecyclohexanone derivatives, for example, has been explored for their anti-inflammatory properties.[7] The trans-4-substituted cyclohexane-1-amine structural element is a key component of the antipsychotic drug cariprazine, highlighting the importance of this scaffold in medicinal chemistry.[8]

Safety and Handling

4-(trans-4-Pentylcyclohexyl)cyclohexanone may cause irritation to the skin, eyes, and respiratory tract.[1] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact, rinse the affected area with plenty of water.

Conclusion

4-(trans-4-Pentylcyclohexyl)cyclohexanone is a valuable chemical intermediate with a well-established role in the synthesis of liquid crystals for display technologies. Its synthesis, primarily through the hydrogenation and subsequent oxidation of 4-pentylphenol, provides access to a versatile building block. While its direct applications in drug development are yet to be explored, the prevalence of the cyclohexanone scaffold in medicinal chemistry suggests that this compound and its derivatives hold potential for the discovery of novel therapeutic agents. Further research into the biological activities of molecules derived from 4-(trans-4-Pentylcyclohexyl)cyclohexanone could open up new avenues in pharmaceutical research and development.

References

-

PrepChem. Synthesis of 1-pentyl-4-(trans-4-pentylcyclohexyl)-cyclohexanol. [Link]

-

The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]

-

LiquidCrystalWiki. The Crucial Role of 4-(trans-4-Butylcyclohexyl)cyclohexanone in Modern Display Technology. [Link]

-

Organic Syntheses. trans-4-t-BUTYLCYCLOHEXANOL. [Link]

-

PubChem. 4-tert-Pentylcyclohexanone. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

Oriental Journal of Chemistry. Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety. [Link]

-

CDN. OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHEXANONE. [Link]

-

RSC Publishing. Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. [Link]

-

SpectraBase. 4-Pentylcyclohexanone - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. trans-1-(5-Methoxypentyl)-4-(trans-4-pentylcyclohexyl)cyclohexane - Optional[MS (GC)] - Spectrum. [Link]

-

CP Lab Safety. 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone, min 98%, 1 gram. [Link]

-

BMRB. bmse000405 Cyclohexanone. [Link]

-

ChemRxiv. Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. [Link]

-

The Royal Society of Chemistry. 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

-

ResearchGate. A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. [Link]

- Google Patents. Synthesis method of 4-substituted cyclohexanone.

-

ChemBK. 4-(Trans-4'-Pentylcyclohexyl)Cyclohexanone. [Link]

-

PubChem. 4-(4-Pentylcyclohexyl)benzonitrile. [Link]

-

National Institute of Standards and Technology. Cyclohexanone. [Link]

-

Cenmed. 4-(trans-4-Pentylcyclohexyl)phenyl (trans,trans)-4'-Propyl-[1,1'-bi(cyclohexane)]-4-carboxylate (C007B-297773). [Link]

-

Semantic Scholar. Friedel-Crafts Alkylation and Acylation in the Absence of Solvent. [Link]

-

PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

-

MDPI. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. [Link]

-

University of Colorado Boulder. Synthesis of Liquid Crystals. [Link]

-

National Institute of Standards and Technology. Cyclohexanone, 4-methyl-. [Link]

-

ResearchGate. Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Phenylcyclohexanone(4894-75-1) IR Spectrum [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety – Oriental Journal of Chemistry [orientjchem.org]

- 7. rsc.org [rsc.org]

- 8. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 84868-02-0 characterization

An In-Depth Technical Guide to 4-(trans-4-Pentylcyclohexyl)cyclohexanone (CAS 84868-02-0): Properties, Synthesis, Characterization, and Applications

Introduction

4-(trans-4-Pentylcyclohexyl)cyclohexanone, identified by CAS Number 84868-02-0, is a specialized organic compound that has carved a significant niche in the field of materials science.[1] Its unique molecular architecture, featuring a rigid bicyclohexyl core, a flexible pentyl chain, and a polar ketone group, makes it an invaluable intermediate, particularly in the synthesis of liquid crystals and advanced polymers.[2][3] For researchers and drug development professionals, understanding the nuanced characteristics of this molecule is paramount for leveraging its full potential, whether for creating next-generation optical films or exploring novel chemical scaffolds.[1]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of 4-(trans-4-Pentylcyclohexyl)cyclohexanone. We will move beyond simple data recitation to explore the causality behind its synthesis and analytical validation, offering field-proven insights into its applications. The protocols described herein are designed as self-validating systems, ensuring scientific integrity and reproducibility for professionals working at the cutting edge of chemical innovation.

Section 1: Physicochemical and Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The distinct characteristics of 4-(trans-4-Pentylcyclohexyl)cyclohexanone dictate its behavior in various systems, from its solubility in reaction media to its stability under long-term storage.

Molecular Identifiers

The compound is known by several names across different chemical inventories and publications. A consolidated list of its primary identifiers is crucial for accurate literature searches and regulatory compliance.

| Identifier | Value |

| CAS Number | 84868-02-0[2][4][5][6][7][8][9][10][11] |

| IUPAC Name | 4-(4-pentylcyclohexyl)cyclohexan-1-one[2] |

| Common Synonyms | 4-Pentyldicyclohexylanone, trans-4'-Pentylbi(cyclohexan)-4-one[5][8] |

| Molecular Formula | C₁₇H₃₀O[2][6][7][8][10] |

| Molecular Weight | 250.42 g/mol [2][7][10] |

| InChI Key | OZLFNAZSDVXEFU-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCCCCC1CCC(CC1)C2CCC(=O)CC2[2] |

Physical and Chemical Properties

The physical properties of the compound are indicative of its primary applications in materials science, particularly as a nematic liquid crystal.[2]

| Property | Value | Rationale and Implications |

| Appearance | White crystalline solid or colorless liquid[6][8] | Its phase at ambient temperature is close to its melting point, a common feature for liquid crystal intermediates. |

| Melting Point | ~31 °C[2] | A low melting point is advantageous for creating liquid crystal mixtures with broad operating temperature ranges. |

| Boiling Point | 341.6 °C at 760 mmHg[7] | The high boiling point indicates low volatility, which is essential for the stability and longevity of electronic devices like LCDs. |

| Density | 0.926 g/cm³[7] | This value is typical for non-halogenated cyclic organic compounds. |

| Solubility | Moderately soluble (Log S: -5.94)[4] | Low aqueous solubility is expected given its long alkyl chain and bicyclohexyl structure. It exhibits good solubility in organic solvents. |

| LogP | 5.13[7] | The high octanol-water partition coefficient confirms its lipophilic nature, influencing its miscibility in polymer matrices. |

Stability and Storage

Proper storage is critical to maintain the high purity required for its applications. The compound is stable under recommended conditions.

-

Storage Protocol: Store in a tightly sealed container in a dry, well-ventilated area.[7][10] Keep at room temperature and protect from direct light to prevent potential photochemical degradation.[6]

-

Expert Insight: The cyclohexanone moiety is generally stable but can be susceptible to oxidation or condensation reactions under harsh acidic or basic conditions. Therefore, ensuring storage in a neutral, inert environment is key to preserving its integrity over its typical two-year shelf life.[6]

Section 2: Synthesis Pathway and Mechanistic Insight

The most prevalent and industrially viable synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone involves the selective oxidation of its corresponding alcohol precursor, 4-(trans-4-Pentylcyclohexyl)cyclohexanol.[2] This method is favored due to its high yield and the use of relatively green oxidizing agents.

Core Synthesis Reaction

Caption: Workflow for the oxidation of the alcohol precursor.

Step-by-Step Synthesis Protocol

This protocol describes a robust method for oxidizing 4-(trans-4-pentylcyclohexyl)cyclohexanol. The choice of hydrogen peroxide as the oxidant is a key aspect of green chemistry, as its only byproduct is water.

-

Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge 4-(trans-4-Pentylcyclohexyl)cyclohexanol and a suitable solvent such as N-methylpyrrolidinone.

-

Catalyst Addition: Add catalytic amounts of disodium tungstate dihydrate and phosphotungstic acid to the mixture.[2]

-

Causality: Tungstate-based catalysts are highly effective for peroxide-mediated oxidations. They form peroxotungstate species in situ, which are the active oxidizing agents for the secondary alcohol.

-

-

Oxidant Introduction: While stirring vigorously, slowly add hydrogen peroxide (30% aqueous solution) to the flask. Maintain control over the addition rate to manage the exotherm.

-

Reaction Execution: Heat the reaction mixture to approximately 80-90°C and maintain for several hours until TLC or GC analysis indicates complete consumption of the starting material.[2]

-

Workup and Isolation: After cooling to room temperature, quench the reaction with a sodium sulfite solution to destroy excess peroxide. Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography or recrystallization to achieve the high purity (>98%) required for most applications.

Section 3: Analytical Characterization and Quality Control

For a material used in high-performance electronics and optical films, purity and structural integrity are non-negotiable.[1] A multi-pronged analytical approach is required to validate each batch of 4-(trans-4-Pentylcyclohexyl)cyclohexanone.

Caption: Comprehensive analytical workflow for quality control.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) is the gold standard for quantifying the purity of volatile and semi-volatile organic compounds.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms) and an FID detector.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen.

-

-

Analysis: Inject 1 µL of the sample. The purity is determined by the area percentage of the main peak corresponding to the product. A purity of >98% is typically required.[12][13]

-

Trustworthiness: This method is self-validating as impurities, such as the starting alcohol or over-oxidation byproducts, will have different retention times and will be clearly resolved from the main product peak.

-

Protocol 2: Structural Elucidation by NMR Spectroscopy

¹H and ¹³C NMR are essential for confirming the molecular structure. While actual spectra are proprietary, the expected chemical shifts can be predicted based on the structure.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Analysis (Expected Signals):

-

A complex multiplet region between ~0.8-2.5 ppm corresponding to the 29 aliphatic protons of the two cyclohexane rings and the pentyl chain.

-

A characteristic triplet around 0.9 ppm for the terminal methyl group (-CH₃) of the pentyl chain.

-

-

¹³C NMR Analysis (Expected Signals):

-

A distinct signal downfield at ~212 ppm, characteristic of a ketone carbonyl carbon.

-

A series of signals in the aliphatic region (~14-50 ppm) corresponding to the 16 other unique carbon atoms in the structure.

-

Expert Insight: The absence of signals in the aromatic region (100-150 ppm) or alcohol region (~3-5 ppm in ¹H NMR) provides strong evidence against aromatic impurities or unreacted starting material.

-

Protocol 3: Functional Group Analysis by Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and definitive confirmation of the key functional group.

-

Sample Preparation: A small amount of the neat material can be analyzed as a thin film between two KBr plates.

-

Analysis: Acquire the spectrum from 4000 to 500 cm⁻¹.

-

Expected Absorption Bands:

-

~2850-3000 cm⁻¹: Strong C-H stretching vibrations from the sp³ hybridized carbons of the alkane structures.

-

~1715 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of a saturated ketone. The presence of this peak and the absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the successful oxidation of the alcohol to the ketone.

-

Section 4: Core Applications and Future Directions

The utility of 4-(trans-4-Pentylcyclohexyl)cyclohexanone stems directly from its molecular structure, making it a versatile building block in materials science.

Caption: Structure-property relationships of the molecule.

Primary Application: Liquid Crystal Formulations

The compound is a well-established nematic liquid crystal and a crucial intermediate for more complex liquid crystal monomers.[2][3]

-

Mechanism of Action: The rigid bicyclohexyl core provides the necessary structural anisotropy for the formation of the liquid crystalline phase. The pentyl tail contributes to the fluidity of the material and helps to lower the melting point. The polar ketone group introduces a dipole moment, which is essential for the material to align with an external electric field—the fundamental principle behind LCD operation.[3]

-

Role in Mixtures: It is often used as a component in liquid crystal mixtures to fine-tune critical properties such as viscosity, optical birefringence, and the nematic-isotropic transition temperature. Its ability to be chemically modified (e.g., via reduction, condensation, or esterification) allows for the synthesis of a wide array of other liquid crystal molecules with tailored properties.[3]

Emerging Applications

Beyond liquid crystals, its robust structure is being leveraged in other advanced materials.

-

Optical Films and Polymers: It serves as a key intermediate in the production of high-strength, flexible, and transparent polyimides and other liquid crystal polymers.[1][5] These materials are in high demand for applications such as flexible display substrates, advanced optical films, and sensors.[1][3]

-

Chemical Synthesis: It has been utilized in specialized chemical reactions, such as the partial hydrolysis of benzonitriles to amides, showcasing its utility as a process chemical.[2] It is also cited as a potential intermediate for preservatives.[14]

Future Directions: Potential Biological Activity

While extensive biological data for this specific compound is limited, the cyclohexanone scaffold is present in numerous biologically active molecules.[2]

-

Hypothesis for Drug Development: Some cyclohexanone derivatives are known to possess anti-inflammatory and analgesic properties.[2] The lipophilic nature (LogP > 5) of 4-(trans-4-Pentylcyclohexyl)cyclohexanone suggests it could interact with biological membranes or hydrophobic pockets of proteins. This presents an untapped opportunity for its inclusion in high-throughput screening campaigns to explore potential pharmacological activities.

Section 5: Safety and Handling

As with any chemical reagent, adherence to safety protocols is essential.

-

Hazard Summary: The compound is classified with a WGK (Water Hazard Class) of 3 in Germany, indicating it is hazardous to water.[6] A full Safety Data Sheet (SDS) should be consulted before handling.

-

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

First Aid Measures: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any irritation persists.

Conclusion

4-(trans-4-Pentylcyclohexyl)cyclohexanone (CAS 84868-02-0) is more than just a chemical intermediate; it is a foundational building block in modern materials science. Its well-defined physicochemical properties, robust synthesis, and versatile reactivity make it indispensable for the production of liquid crystals, optical films, and advanced polymers. The detailed analytical protocols provided in this guide ensure that researchers and developers can confidently validate its quality for the most demanding applications. As research continues, the potential for this unique molecule to find new roles, perhaps even in the realm of life sciences, remains a compelling prospect.

References

-

Caming Pharmaceutical Ltd. (2024). 4′-pentylbi(cyclohexan)-4-one CAS 84868-02-0. Retrieved from [Link]

-

LookChem. (n.d.). 4-(trans-4-Pentylcyclohexyl)cyclohexanone. Retrieved from [Link]

-

Qingdao Hong Jin Chemical Co.,Ltd. (n.d.). 4-Pentyldicyclohexylanone CAS 84868-02-0 99.5% Factory. Retrieved from [Link]

-

Seongho Sigma. (n.d.). [TCI]4-(trans-4-Pentylcyclohexyl)cyclohexanone, 84868-02-0. Retrieved from [Link]

-

ChemBK. (n.d.). 84868-02-0. Retrieved from [Link]

-

Alfa Chemical. (n.d.). 4-Pentyldicyclohexylanone CAS:84868-02-0. Retrieved from [Link]

-

Starshinechemical. (n.d.). Cyclohexanones [Liquid Crystal (LC) Building Blocks]. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 4-(trans-4-Pentylcyclohexyl)cyclohexanone | 84868-02-0 [smolecule.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. 84868-02-0 | 4-(trans-4-Pentylcyclohexyl)cyclohexanone | Liquid Crystal (LC) Building Blocks | Ambeed.com [ambeed.com]

- 5. dakenchem.com [dakenchem.com]

- 6. watsonnoke.com [watsonnoke.com]

- 7. 4-(trans-4-Pentylcyclohexyl)cyclohexanone|lookchem [lookchem.com]

- 8. 4-Pentyldicyclohexylanone CAS 84868-02-0 99.5% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 9. cas 84868-02-0|| where to buy 4-(trans-4-Pentylcyclohexyl)cyclohexanone [chemenu.com]

- 10. chemscene.com [chemscene.com]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. shsigma.co.kr [shsigma.co.kr]

- 13. Cyclohexanones [Liquid Crystal (LC) Building Blocks] - Starshinechemical [starshinechemical.com]

- 14. chembk.com [chembk.com]

A Spectroscopic and Mass-Trometric Guide to 4-(trans-4-Pentylcyclohexyl)cyclohexanone: Elucidating Molecular Structure and Purity

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-(trans-4-Pentylcyclohexyl)cyclohexanone, a key intermediate in various chemical syntheses, including liquid crystals.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By delving into the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative reference for the structural elucidation and purity assessment of this compound.

Introduction

4-(trans-4-Pentylcyclohexyl)cyclohexanone (MW: 250.42 g/mol , Formula: C₁₇H₃₀O) is a bicyclic ketone with a trans-configuration of the two cyclohexane rings and a pentyl substituent.[2][4] Understanding its spectral signature is paramount for confirming its identity, stereochemistry, and purity in research and manufacturing settings. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both predicted and literature-derived insights to facilitate accurate spectral interpretation.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral data, the following numbering scheme will be used for the atoms in 4-(trans-4-Pentylcyclohexyl)cyclohexanone.

Caption: Molecular structure and numbering of 4-(trans-4-Pentylcyclohexyl)cyclohexanone.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(trans-4-Pentylcyclohexyl)cyclohexanone, both ¹H and ¹³C NMR are essential for structural confirmation.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(trans-4-Pentylcyclohexyl)cyclohexanone is expected to show a series of multiplets in the aliphatic region, with distinct signals for the protons on the two cyclohexane rings and the pentyl chain. The protons alpha to the carbonyl group will be the most downfield shifted among the saturated protons due to the deshielding effect of the carbonyl group.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.2 - 2.5 | m | 4H | H-2, H-6 | Protons alpha to the carbonyl group are deshielded.[5][6] |

| ~1.7 - 2.0 | m | 4H | H-3, H-5 | Protons beta to the carbonyl group. |

| ~1.0 - 1.6 | m | ~15H | Cyclohexyl (H-4, H-1' to H-6') and Pentyl (CH₂) protons | Overlapping signals from the two cyclohexane rings and the pentyl chain. |

| ~0.8 - 0.9 | t | 3H | Pentyl CH₃ | Terminal methyl group of the pentyl chain. |

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(trans-4-Pentylcyclohexyl)cyclohexanone in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of at least 12 ppm, centered around 5-6 ppm, to ensure all signals are captured.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the residual chloroform signal to 7.26 ppm.

-

Integrate the signals to determine the relative number of protons.

-

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon is the most characteristic signal, appearing significantly downfield.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~210 - 212 | C-1 (C=O) | The carbonyl carbon of a cyclohexanone typically appears in this region.[5][7] |

| ~40 - 50 | C-2, C-6 | Carbons alpha to the carbonyl group. |

| ~30 - 40 | C-4, C-1', C-4' | Methine carbons of the cyclohexane rings. |

| ~25 - 35 | C-3, C-5, C-2', C-3', C-5', C-6' | Methylene carbons of the cyclohexane rings. |

| ~20 - 35 | Pentyl CH₂ | Methylene carbons of the pentyl chain. |

| ~14 | Pentyl CH₃ | Terminal methyl carbon of the pentyl chain. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A spectral width of 220-240 ppm.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ triplet at 77.16 ppm.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. In 4-(trans-4-Pentylcyclohexyl)cyclohexanone, the most prominent feature will be the strong absorption from the carbonyl (C=O) group.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2850 - 2960 | Strong | C-H stretch | Aliphatic C-H stretching vibrations from the cyclohexane and pentyl groups.[8] |

| ~1715 | Strong, Sharp | C=O stretch | Characteristic absorption for a saturated six-membered ring ketone.[8][9] |

| ~1450 | Medium | CH₂ bend | Bending vibrations of the methylene groups. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺∙): m/z 250. This corresponds to the molecular weight of the compound.[2][4]

-

Key Fragments: The fragmentation of cyclic ketones is well-documented.[10][11] Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common fragmentation pathway.

Caption: Predicted mass spectrometry fragmentation pathway for 4-(trans-4-Pentylcyclohexyl)cyclohexanone.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. GC-MS is preferred for separating the analyte from any impurities.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and compare it to the expected fragmentation pathways for cyclic ketones and the specific structure of the analyte.

-

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural elucidation and purity assessment of 4-(trans-4-Pentylcyclohexyl)cyclohexanone. This guide has outlined the expected spectral data, provided detailed experimental protocols, and explained the underlying principles for interpreting the results. By following these guidelines, researchers can confidently identify and characterize this important chemical compound.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Professor Dave Explains. (2021, April 17). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols [Video]. YouTube. Retrieved from [Link]

-

Quora. (2023, July 10). Explain the base peak of cyclohexanone at m/z = 80 using the fragmentation mechanism. Retrieved from [Link]

-

Course Hero. (n.d.). 1HNMR Spectrum: The HNMR spectrum for cyclohexanone was very simple.... Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexanone, 2-butyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Joshua Sturgell. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Retrieved from [Link]

-

Chegg. (2018, January 30). Solved The 1H NMR peaks of cyclohexanone are given below. Retrieved from [Link]

-

LookChem. (n.d.). 4-(trans-4-Pentylcyclohexyl)cyclohexanone. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (1976). 1-Hetera-4-cyclohexanone system. Proton and carbon-13 magnetic resonance, transannular effects, and conformational analysis. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Pentylcyclohexanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-(Trans-4'-Pentylcyclohexyl)Cyclohexanone. Retrieved from [Link]

Sources

- 1. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. 4-(trans-4-Pentylcyclohexyl)cyclohexanone|lookchem [lookchem.com]

- 5. homework.sdmesa.edu [homework.sdmesa.edu]

- 6. Solved The 1H NMR peaks of cyclohexanone are given below. | Chegg.com [chegg.com]

- 7. youtube.com [youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. GCMS Section 6.11.2 [people.whitman.edu]

- 11. whitman.edu [whitman.edu]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of the Cyclohexanone Moiety in Advanced Mesogenic Materials: A Technical Guide

Foreword: Beyond the Bulk - The Nuanced World of Cyclohexanone-Based Liquid Crystals

In the vast landscape of materials science, liquid crystals stand as a testament to the profound impact of molecular architecture on macroscopic properties. These materials, existing in a state between crystalline solids and isotropic liquids, are the bedrock of modern display technologies and hold immense promise in fields ranging from photonics to drug delivery. Within this domain, the incorporation of alicyclic rings, particularly the cyclohexanone moiety, has emerged as a powerful strategy for fine-tuning mesogenic behavior. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, characterization, and structure-property relationships of cyclohexanone derivatives exhibiting liquid crystalline properties. We will explore the causal relationships behind experimental design, providing not just protocols, but the scientific rationale that underpins them, ensuring a self-validating and authoritative exploration of this fascinating class of molecules.

The Cyclohexanone Core: A Versatile Scaffold for Mesogen Design

The defining characteristic of a liquid crystal molecule, or mesogen, is its anisotropy – a rod-like or disc-like shape that encourages ordered arrangements in the fluid state. The general structure of a thermotropic liquid crystal consists of a rigid core, which provides the necessary structural anisotropy, and flexible terminal groups, which influence the melting and clearing points.

The cyclohexanone ring, with its non-planar, conformationally mobile structure, might initially seem counterintuitive for creating the rigid core required for mesomorphism. However, it is precisely this feature that provides a unique set of tools for molecular engineering. The introduction of a cyclohexanone unit into a mesogenic core can significantly impact several key parameters:

-

Modulation of Mesophase Stability: The cyclohexane ring, being a saturated alicyclic structure, can disrupt the extensive π-π stacking often seen in purely aromatic liquid crystals. This can lead to a decrease in the melting point and a broadening of the liquid crystalline temperature range.[1]

-

Introduction of Chirality: The cyclohexanone scaffold provides multiple stereocenters, allowing for the straightforward synthesis of chiral liquid crystals.[1] Chiral nematic (cholesteric) liquid crystals are crucial for applications such as thermochromic devices and chiral sensors.

-

Tailoring of Electro-Optical Properties: The presence and position of the carbonyl group in the cyclohexanone ring can influence the molecule's dipole moment, which in turn affects its response to an electric field—a critical parameter for display applications.

The following diagram illustrates the fundamental relationship between the molecular components of a cyclohexanone-based mesogen and its resulting liquid crystalline properties.

Caption: Logical relationship between molecular structure and mesogenic properties.

Structure-Property Relationships: A Systematic Exploration

The mesogenic properties of cyclohexanone derivatives are exquisitely sensitive to their molecular structure. Understanding these relationships is paramount for the rational design of new liquid crystalline materials.

Influence of Substituents on the Cyclohexanone Ring

The position, number, and nature of substituents on the cyclohexanone ring profoundly affect the resulting mesophase.

-

2,6-Disubstitution: Symmetrical 2,6-disubstituted cyclohexanones, such as 2,6-bis(benzylidene)cyclohexanone, have been shown to exhibit smectic A and C phases.[2] The extended, linear shape of these molecules promotes the layered arrangement characteristic of smectic phases.

-

Unsymmetrical Substitution: Introducing asymmetry, for example in (2E,6E)-2-(4-n-alkoxybenzylidene)-6-((benzo[d][1][3]dioxol-6-yl)methylene)cyclohexanones, can lead to the formation of nematic phases.[3] The disruption of molecular symmetry can disfavor the highly ordered packing required for smectic phases, promoting the orientationally ordered but positionally disordered nematic phase instead.

-

Chiral Substituents: The introduction of a chiral center, often at the 4-position of the cyclohexanone ring, is a key strategy for inducing cholesteric (chiral nematic) phases. The chirality of the molecule leads to a helical twisting of the director in the nematic phase.

Impact of the Aromatic Core and Flexible Tails

The nature of the aromatic core connected to the cyclohexanone moiety and the length of the flexible alkyl/alkoxy tails also play a crucial role.

-

Aromatic Core: A more extended and rigid aromatic core, such as a biphenyl or terphenyl unit, generally leads to higher clearing points (the temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase).

-

Flexible Tails: The length of the terminal alkyl or alkoxy chains influences the melting point and the type of mesophase observed. Longer chains tend to promote the formation of more ordered smectic phases due to increased van der Waals interactions between the molecules.

The following table summarizes the mesogenic properties of selected cyclohexanone derivatives from the literature, illustrating the impact of structural modifications.

| Compound | Structure | Mesophase(s) | Transition Temperatures (°C) | Reference |

| 2,6-Bis(benzylidene)cyclohexanone | Symmetrical bis-chalcone | Smectic A, Smectic C | Cr 125 SmC 150 SmA 210 I | [2] |

| (2E,6E)-2-(4-dodecyloxybenzylidene)-6-((benzo[d][1][3]dioxol-6-yl)methylene)cyclohexanone | Unsymmetrical bis-chalcone | Nematic | Cr 88 N 92 I | [3] |

| 4'-((4,4-dimethoxycyclohexyl)methoxy)biphenyl-4-carbonitrile | Ketal-protected cyclohexanone | Nematic | Cr 85 N 152 I | [1] |

| 4-Propylcyclohexanone derivative (in mixtures) | Intermediate for LC displays | Nematic | (Used in mixtures) | [2] |

Synthesis of Cyclohexanone-Based Mesogens: A Practical Guide

The synthesis of cyclohexanone derivatives for liquid crystal applications often involves multi-step procedures. Here, we provide a detailed protocol for a representative synthesis, highlighting the key considerations at each step.

Synthesis of a Nematic Liquid Crystal Incorporating a Ketal-Protected Cyclohexanone Moiety

This protocol details the synthesis of 4'-((4,4-dimethoxycyclohexyl)methoxy)biphenyl-4-carbonitrile, a nematic liquid crystal.[1] The ketal protection of the cyclohexanone allows for further functionalization in subsequent steps.

Experimental Protocol:

Materials:

-

4'-hydroxybiphenyl-4-carbonitrile

-

(4,4-Dimethoxycyclohexyl)methanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4'-hydroxybiphenyl-4-carbonitrile (1.0 g, 5.12 mmol) and triphenylphosphine (1.61 g, 6.15 mmol).

-

Solvent Addition: Add anhydrous THF (50 mL) and stir the mixture at room temperature until all solids are dissolved.

-

Addition of Alcohol: Add (4,4-Dimethoxycyclohexyl)methanol (1.07 g, 6.15 mmol) to the solution.

-

Mitsunobu Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.21 mL, 6.15 mmol) dropwise to the cooled solution over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Final Product: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield a white solid. Recrystallize the solid from ethanol to obtain pure 4'-((4,4-dimethoxycyclohexyl)methoxy)biphenyl-4-carbonitrile.

The following diagram illustrates the synthetic pathway.

Caption: Synthetic pathway for a nematic liquid crystal.

Characterization of Mesogenic Properties: A Workflow

The characterization of a newly synthesized compound for its liquid crystalline properties is a critical step. A combination of techniques is typically employed to determine the mesophase type and transition temperatures.

The Characterization Workflow

The following diagram outlines a standard workflow for the characterization of a potential liquid crystal.

Caption: Workflow for liquid crystal characterization.

Detailed Experimental Protocols

4.2.1. Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic (melting, clearing) or exothermic (crystallization) peaks.

-

Protocol:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.

-

Cool the sample at the same rate to a temperature below its expected crystallization point.

-

Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

-

Analyze the resulting thermogram to determine the onset temperatures and enthalpies of the phase transitions.[4][5]

-

4.2.2. Polarized Optical Microscopy (POM)

-

Principle: POM uses polarized light to observe the unique textures of different liquid crystal phases. The birefringence of the liquid crystal results in characteristic patterns when viewed between crossed polarizers.[6]

-

Protocol:

-

Place a small amount of the sample on a clean glass microscope slide.

-

Cover with a coverslip.

-

Place the slide on a hot stage attached to the polarized light microscope.

-

Heat the sample to its isotropic phase (it will appear dark between crossed polarizers).

-

Slowly cool the sample and observe the formation of textures as it enters the liquid crystalline phase(s).

-

Compare the observed textures (e.g., schlieren, focal conic, fan-shaped) to known textures to identify the mesophase type.[2][3][4]

-

4.2.3. X-Ray Diffraction (XRD)

-

Principle: XRD provides information about the molecular arrangement and periodicity in the liquid crystal phase. Small-angle X-ray scattering (SAXS) is used to determine the layer spacing in smectic phases, while wide-angle X-ray scattering (WAXS) gives information about the short-range positional order.[2][7]

-

Protocol:

-

Load the sample into a thin-walled glass capillary tube.

-

Place the capillary in a temperature-controlled sample holder in the XRD instrument.

-

Heat or cool the sample to the desired mesophase temperature.

-

Expose the sample to a monochromatic X-ray beam.

-

Collect the scattered X-rays on a 2D detector.

-

Analyze the resulting diffraction pattern to determine parameters such as layer spacing and correlation lengths.

-

Applications of Cyclohexanone-Based Liquid Crystals

The unique properties of cyclohexanone derivatives make them valuable in a range of applications.

-

Liquid Crystal Displays (LCDs): 4-Propylcyclohexanone is a key intermediate in the synthesis of mesogens used in modern LCDs.[2] The incorporation of the cyclohexyl ring helps to optimize the viscosity, clearing point, and electro-optical performance of the liquid crystal mixtures used in these devices.

-

Pharmaceuticals and Drug Delivery: Cyclohexanone derivatives are used in the synthesis of various pharmaceuticals, including antihistamines.[8][9] Furthermore, the liquid crystalline phases themselves are being explored for controlled drug release applications, where the ordered structure of the liquid crystal can be used to modulate the diffusion of an encapsulated drug.

-

Chiral Materials: The ease of synthesizing chiral cyclohexanone derivatives makes them attractive for applications requiring chirality, such as chiral dopants in nematic liquid crystals to induce a helical twist, which is essential for certain display modes and for creating thermochromic materials.

Conclusion and Future Outlook

Cyclohexanone derivatives represent a versatile and highly tunable class of mesogenic compounds. Their unique structural features provide a rich playground for chemists and materials scientists to design and synthesize novel liquid crystals with tailored properties. The continued exploration of structure-property relationships, coupled with the development of efficient synthetic methodologies, will undoubtedly lead to the discovery of new cyclohexanone-based liquid crystals with enhanced performance for a wide array of advanced applications. As our understanding of the subtle interplay between molecular structure and mesomorphic behavior deepens, so too will our ability to harness these remarkable materials to address the technological challenges of the future.

References

- Benchchem. (n.d.). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety.

- Wei, X., et al. (2011). Liquid Crystal and Rheological Behavior of 2,6-Bis(benzylidene)cyclohexanone. Journal of Dispersion Science and Technology, 32(3), 329-332.

- Patel, K. N., et al. (2016). Synthesis and study of mesomorphic properties of unsymmetrical cyclohexanone-derived bis-chalcones. Liquid Crystals, 43(6), 728-735.

- Wang, Q., et al. (1993). Enantioselective synthesis of chiral liquid crystalline compounds from monoterpenes. Tetrahedron, 49(3), 551-566.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Asymmetric Diarylidene Cyclohexanones.

- Bezborodov, V. S., et al. (1998). Synthesis and mesomorphic properties of some cyclohex-2-en-1-one derivatives. Liquid Crystals, 24(5), 647-655.

- Vertec BioSolvents. (2022, May 2). What is Cyclohexanone Used For?

- Lab Pro Inc. (n.d.). Top 18 Industrial Uses of Cyclohexanone.

- Quora. (2017, October 22). What are the uses of cyclohexanone?

- MDPI. (2023, July 6). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals.

- CSK Scientific Press. (2023, August 20). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro.

- ResearchGate. (n.d.). How to analyze liquid crystals?

- Mikusińska-Planner, A. (1987). A relation between X-ray diffraction based liquid structure and packing coefficient. Pramana, 29(5), 517-522.

Sources

- 1. Enantioselective synthesis of chiral liquid crystalline compounds from monoterpenes for Tetrahedron - IBM Research [research.ibm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals [mdpi.com]

- 5. cskscientificpress.com [cskscientificpress.com]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]

- 9. labproinc.com [labproinc.com]

An In-depth Technical Guide to the Structural Analysis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Introduction

4-(trans-4-Pentylcyclohexyl)cyclohexanone is a molecule of significant interest, primarily serving as a key intermediate in the synthesis of liquid crystals and other advanced materials.[1][2] Its structure, featuring two cyclohexane rings linked in a trans configuration, imparts specific conformational and stereochemical properties that are critical to the performance of the final materials.[3] A precise and unambiguous determination of its three-dimensional structure is therefore not merely an academic exercise but a prerequisite for quality control, rational molecular design, and ensuring the desired macroscopic properties, such as the formation of specific liquid crystal phases.[4][5]

This guide provides a comprehensive, multi-technique approach to the complete structural elucidation of this molecule. We will move beyond simple data reporting to explore the causality behind experimental choices, establishing a self-validating system of analysis where each technique corroborates and builds upon the others. This document is intended for researchers and professionals in materials science and drug development who require a robust framework for structural characterization.

Chapter 1: Stereochemical Landscape & Conformational Dynamics

The defining feature of 4-(trans-4-pentylcyclohexyl)cyclohexanone is the 1,4-trans relationship between the two bulky substituents on each cyclohexane ring. This arrangement dictates the molecule's overall shape and stability.

1.1. The Energetic Preference for a Di-Equatorial Conformation

Each cyclohexane ring preferentially adopts a low-energy "chair" conformation to minimize angular and torsional strain. In a 1,4-disubstituted cyclohexane, the two substituents can be positioned either both in the equatorial plane (di-equatorial) or both in the axial position (di-axial).[6]

The trans isomer exists as an equilibrium between these two chair conformers. However, the di-equatorial conformer is overwhelmingly favored.[7] The reason for this stability lies in the avoidance of severe steric hindrance. In the di-axial conformation, the bulky substituents would experience significant 1,3-diaxial interactions—a repulsive steric interaction with the other two axial hydrogens on the same face of the ring.[8] Placing the large pentylcyclohexyl and carbonyl groups in the more spacious equatorial positions minimizes these destabilizing interactions, making the di-equatorial conformation the predominant and most stable form.[6]

1.2. Physicochemical Properties

A summary of the core physicochemical properties of the target molecule is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₀O | [1][9] |

| Molecular Weight | 250.42 g/mol | [1][9] |

| Appearance | White Crystalline Solid | [10] |

| Boiling Point | 341.6 ± 10.0 °C (Predicted) | [10] |

| Density | 0.926 ± 0.06 g/cm³ (Predicted) | [10] |

Diagram 1: Conformational Equilibrium

The following diagram illustrates the conformational equilibrium of the 4-substituted cyclohexanone ring, highlighting the energetic preference for the equatorial conformer.

Caption: Energetic preference for the equatorial conformer.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis for organic molecules, providing detailed information about the carbon-hydrogen framework.

2.1. ¹H NMR: Probing the Proton Environment

The ¹H NMR spectrum provides the first definitive evidence of the trans di-equatorial arrangement.

-

Chemical Shifts: The aliphatic protons on the cyclohexane rings and the pentyl chain are expected to resonate in the complex multiplet region between approximately δ 1.0-3.0 ppm.[11] The proton attached to the carbon bearing the pentylcyclohexyl group (the methine proton at C1) is of particular diagnostic importance. In the favored di-equatorial conformation, this proton is in an axial position.

-

Coupling Constants (J-values): The key to confirming the stereochemistry lies in the coupling constant between adjacent axial protons. An axial proton coupling to another axial proton (Jax-ax) exhibits a large coupling constant, typically in the range of 10-13 Hz. In contrast, axial-equatorial (Jax-eq) or equatorial-equatorial (Jeq-eq) couplings are much smaller (2-5 Hz). The observation of a large coupling constant for the C1 methine proton confirms its axial orientation and, by extension, the equatorial orientation of the bulky substituent.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 4-(trans-4-pentylcyclohexyl)cyclohexanone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz is recommended) for optimal signal dispersion.

-

Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Analysis: Integrate the signals to determine proton ratios. Measure the coupling constants of the key methine protons to confirm their axial/equatorial relationships.

2.2. ¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon atoms.

-

Expected Signals: The spectrum will show distinct signals for the carbonyl carbon (δ > 200 ppm), the carbons of the two cyclohexane rings, and the carbons of the pentyl chain. The symmetry of the molecule may result in overlapping signals for some of the cyclohexyl carbons.

-

DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are essential to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of each carbon signal.

2.3. 2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are used to create a self-validating map of the molecule's structure.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It allows for the tracing of the spin systems through the pentyl chain and around each cyclohexane ring, confirming the connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This provides an unambiguous link between the ¹H and ¹³C assignments.

Diagram 2: NMR Workflow for Structural Validation

Caption: A multi-dimensional NMR approach for structural validation.

Chapter 3: Mass Spectrometry (MS) for Molecular Integrity and Fragmentation

Mass spectrometry is a powerful tool for confirming the molecular weight and providing structural clues through the analysis of fragmentation patterns.

3.1. High-Resolution Mass Spectrometry (HRMS)

The first and most crucial step is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the calculation of the molecular formula.

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Verification: The measured exact mass should match the theoretical mass for C₁₇H₃₀O within a narrow tolerance (typically < 5 ppm).

3.2. Fragmentation Analysis (EI-MS)

Electron Ionization (EI) is a higher-energy technique that induces reproducible fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. For 4-(trans-4-pentylcyclohexyl)cyclohexanone, key fragmentation pathways would involve:

-

Cleavage of the pentyl chain: Loss of alkyl fragments from the pentyl group.

-

Ring cleavage: Characteristic fragmentation of the cyclohexanone ring, often through McLafferty rearrangement or alpha-cleavage adjacent to the carbonyl group.[12]

-

Splitting of the bicyclohexyl system: Cleavage of the bond connecting the two cyclohexane rings.

Analyzing these fragments allows for the piecing together of the molecular structure, which must be consistent with the data obtained from NMR.

Diagram 3: Conceptual Fragmentation Pathway

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 3. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 65355-33-1 | Benchchem [benchchem.com]

- 4. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. fiveable.me [fiveable.me]

- 9. 4-(trans-4′-n-Pentylcyclohexyl)cyclohexanone – Biotuva Life Sciences [biotuva.com]

- 10. chembk.com [chembk.com]

- 11. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]

- 12. Cyclohexanone [webbook.nist.gov]

The Emergence of a Key Mesogen: A Technical Guide to the Discovery and Synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Abstract